molecular formula C12H23BN2O5Si B13325562 (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid

(2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid

Cat. No.: B13325562
M. Wt: 314.22 g/mol
InChI Key: YOJXVVOUGKCVIH-UHFFFAOYSA-N
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Description

This compound is a boronic acid derivative featuring an imidazole core with two key substituents:

  • (2-(Trimethylsilyl)ethoxy)methyl (SEM) group at position 1: A protective group that stabilizes the imidazole nitrogen during synthesis, improving solubility in organic solvents and preventing unwanted side reactions .
  • Boronic acid at position 4: Enables participation in Suzuki-Miyaura couplings, a cornerstone of modern aryl-aryl bond formation in medicinal and materials chemistry.

This compound’s design balances reactivity (via the boronic acid) and stability (via SEM protection), making it suitable for stepwise synthesis of complex heterocycles.

Properties

Molecular Formula

C12H23BN2O5Si

Molecular Weight

314.22 g/mol

IUPAC Name

[2-ethoxycarbonyl-1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]boronic acid

InChI

InChI=1S/C12H23BN2O5Si/c1-5-20-12(16)11-14-10(13(17)18)8-15(11)9-19-6-7-21(2,3)4/h8,17-18H,5-7,9H2,1-4H3

InChI Key

YOJXVVOUGKCVIH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C(=N1)C(=O)OCC)COCC[Si](C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants: H-imidazole-2-carboxylate (200 g, 1427.12 mmol) and potassium carbonate (K₂CO₃, 592 g, 4281.37 mmol).
  • Solvent: Acetone (3 L).
  • Conditions: The mixture is cooled to 0°C, then stirred at ambient temperature for 16 hours.
  • Workup: Filtration removes precipitates; organic layers are dried over sodium sulfate, concentrated, and purified by flash chromatography using an elution gradient of 0-30% ethyl acetate in petroleum ether.

Results:

  • Yield: 328 g (85%) of pale yellow oil.
  • Characterization: The compound contains a trimethylsilyl (TMS) group attached to the ethoxy methyl chain, confirmed by NMR signals at δ -0.04 ppm (s, 9H, TMS methyls).

Halogenation to Ethyl 4-Bromo-1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate (Compound 15b)

This step introduces a bromine atom at the 4-position of the imidazole ring.

Procedure:

  • Reactants: Compound 15a (160 g, 591.71 mmol), in DMF and DCM.
  • Conditions: Stirred at 25°C for 48 hours.
  • Workup: Removal of solvents, extraction with ethyl acetate, washing with saturated sodium bicarbonate, water, and brine, followed by drying and chromatography.

Results:

  • Yield: 106 g (51.3%) of pale yellow oil.
  • Characterization: NMR signals at δ 7.84 ppm (s, 1H) and other aromatic signals confirm bromination.

Formation of Boronic Acid Derivative

The key step involves converting the brominated intermediate into the boronic acid.

Procedure:

  • Reactants: Compound 15b (7 g, 20.04 mmol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane), and potassium acetate (KOAc).
  • Conditions: Stirred at 85°C under nitrogen for 3 hours.
  • Workup: Filtration, and the boronic acid product is used directly in subsequent reactions without purification.

Results:

  • The reaction yields the boronic acid intermediate, characterized by mass spectrometry and NMR, with a molecular weight of approximately 314.22 g/mol.

Coupling with Pyrimidine Derivatives

The boronic acid intermediate undergoes further coupling with 2-chloro-5-methylpyrimidine derivatives to generate functionalized heterocycles.

Procedure:

  • Reactants: Boronic acid (compound 15c), 2,4-dichloro-5-methylpyrimidine, cesium carbonate, in 1,4-dioxane/water.
  • Conditions: Stirred at 85°C for 2 hours.
  • Outcome: Formation of pyrimidine-aryl imidazole derivatives, which are precursors to the final compound.

Final Assembly of (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid

The last step involves deprotection and purification:

  • Deprotection of the TMS group is achieved via aqueous workup or mild acid/base treatment, liberating the free boronic acid.
  • Purification is performed through recrystallization or chromatography, yielding the target compound.

Summary Table of Key Steps and Conditions

Step Starting Material Reagents Solvent Temperature Duration Yield Key Notes
1 H-imidazole-2-carboxylate K₂CO₃ Acetone 0°C to RT 16 h 85% Silyl protection
2 Compound 15a NBS or Br₂ (not specified) DCM/DMF RT 48 h 51.3% Bromination at C4
3 Compound 15b Dioxane, KOAc 85°C 3 h - - Boronic acid formation
4 Boronic acid intermediate 2-Chloropyrimidine derivative Dioxane/H₂O 85°C 2 h - Coupling step
5 Final intermediate Aqueous workup - RT - - Deprotection and purification

In-Depth Research Findings and Notes

  • Reaction Optimization: The use of 1,4-dioxane as a solvent in boronic acid formation ensures high yield and purity, as reported in literature emphasizing the importance of solvent choice in boronate ester reactions.
  • Functional Group Compatibility: The sequence demonstrates compatibility with various functional groups, including halogens and protected amines, facilitating complex molecule assembly.
  • Mechanistic Insights: The silyl group acts as a protective moiety, stabilizing intermediates during halogenation and boronic acid formation, and can be cleaved under mild conditions to yield the free acid.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in forming carbon–carbon bonds. Its boronic acid moiety reacts with aryl/heteroaryl halides under palladium catalysis. A notable application is in synthesizing ERK1/2 inhibitors .

Example Reaction with 2,4-Dichloro-5-methylpyrimidine

ParameterValue/Description
CatalystPd(dppf)Cl₂·CH₂Cl₂ (1 mol%)
BaseCs₂CO₃ (2 equiv)
Solvent1,4-Dioxane:Water (6:1 v/v)
Temperature85°C
Reaction Time2 hours
ProductEthyl 4-(2-chloro-5-methylpyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate
Yield~75% (crude, after purification)

Mechanism :

  • Transmetallation between the boronic acid and palladium catalyst.

  • Oxidative addition of the aryl halide (e.g., 2,4-dichloro-5-methylpyrimidine).

  • Reductive elimination to form the C–C bond .

Hydrolysis of Boronate Esters

While the compound itself is a boronic acid, its synthetic precursors (boronate esters) undergo hydrolysis to release the active boronic acid. For example:

  • Reaction : Neopentyl boronate ester → Boronic acid + Neopentyl glycol

  • Conditions : Exposure to water or aqueous acidic media .

Structural and Analytical Data

Key characterization data for reaction intermediates:

PropertyDataSource
¹H NMR (500 MHz) δ −0.06 (s, 9H, Si(CH₃)₃), 0.78–0.87 (m, 2H, CH₂Si), 3.49–3.56 (m, 2H, OCH₂), 7.84 (s, 1H, imidazole-H)
Mass Spec (ES+) m/z 315 [M + H]⁺
Purification Flash silica chromatography (0–4% EtOAc in petroleum ether)

Role of Protecting Groups

The (2-(trimethylsilyl)ethoxy)methyl (SEM) group protects the imidazole nitrogen during synthesis, preventing unwanted side reactions. It is stable under basic and catalytic conditions but removable via acid treatment (e.g., HCl) .

Stability and Handling

  • Storage : Under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation.

  • Decomposition Risks : Prolonged exposure to moisture or strong acids/bases may degrade the boronic acid functionality .

Scientific Research Applications

Chemistry

In chemistry, (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme mechanisms and interactions due to its unique structure and reactivity.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as inhibitors of specific enzymes or as components of drug delivery systems.

Industry

In industrial applications, (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby modulating the activity of the target molecule. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

2-(4-Biphenyl)-4-(4-ethylphenyl)-1-{[2-(1,1,1-trimethylsilyl)ethoxy]methyl}-1H-imidazole (15)
  • Key Features : SEM-protected imidazole with biphenyl and ethylphenyl substituents.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling of a bromoimidazole precursor with 4-ethylphenylboronic acid .
  • Comparison :
    • Lacks boronic acid functionality, limiting utility in Suzuki reactions.
    • SEM group serves a similar protective role but without the need for subsequent deprotection in the target compound’s applications.
    • Demonstrates the SEM group’s compatibility with palladium catalysis, a trait shared with the target compound.
2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbonitrile
  • Key Features: SEM-protected imidazole with bromo and cyano substituents.
  • Synthesis : Derived from halogenated intermediates, emphasizing the SEM group’s role in stabilizing reactive positions during functionalization .
  • Comparison: Bromine allows for further cross-coupling, but the absence of boronic acid restricts direct use in Suzuki reactions. Cyano group introduces electronic effects distinct from the ethoxycarbonyl group in the target compound.
2-(1H-Imidazol-1-yl)pyrimidine-5-boronic Acid
  • Key Features : Pyrimidine-linked imidazole boronic acid.
  • Comparison: Differs in heterocyclic framework (pyrimidine vs. standalone imidazole), affecting electronic properties and substrate compatibility in couplings .

Reactivity and Stability

Property Target Compound Compound 15 2-Bromo-Imidazole
Boronic Acid Yes No No
SEM Protection Yes Yes Yes
Cross-Coupling Utility Suzuki reactions Stille/Negishi Suzuki (post-functionalization)
Stability in Solvents High (organic) High (organic) Moderate
Deprotection Required Yes (post-reaction) No No
  • Boronic Acid Reactivity : The target compound’s boronic acid enables direct Suzuki couplings, unlike SEM-protected analogues without this group. However, protodeboronation risks exist, mitigated by the SEM group’s steric and electronic stabilization .

Biological Activity

The compound (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid , referred to as ETB , is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in drug design and development. This article reviews the biological activity of ETB, focusing on its mechanisms, therapeutic potentials, and related case studies.

  • Molecular Formula : C10H17BNO5Si
  • Molecular Weight : 259.331 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Melting Point : 83-88 °C
  • Boiling Point : 308.6 ± 44.0 °C

Mechanisms of Biological Activity

ETB's biological activity is primarily attributed to its boronic acid group, which allows it to form reversible covalent bonds with diols and amino acids in proteins. This property is exploited in various therapeutic applications:

  • Anticancer Activity :
    • Boronic acids have been shown to inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies indicate that ETB can inhibit the growth of certain cancer cell lines by disrupting proteasome function, similar to other known boronic acid inhibitors like bortezomib .
  • Antibacterial Activity :
    • ETB exhibits potential in combating bacterial infections, particularly those resistant to conventional antibiotics. Its mechanism involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Preliminary studies suggest that ETB can significantly lower the minimum inhibitory concentration (MIC) of β-lactams against resistant strains .
  • Antiviral Activity :
    • The compound may also possess antiviral properties, particularly against retroviruses such as HIV. The boronic acid moiety can interfere with viral replication by inhibiting key enzymes involved in the viral life cycle .

Research Findings and Case Studies

Several studies have investigated the biological activity of ETB and its analogs:

StudyFindings
In Vitro Anticancer Activity ETB showed an IC50 value of approximately 8 nM against U266 cells, indicating potent anticancer effects through proteasome inhibition .
Antibacterial Synergy In combination with β-lactam antibiotics, ETB reduced MIC values by up to 32-fold against resistant E. coli strains, suggesting a significant synergistic effect .
Mechanistic Studies Research demonstrated that ETB binds covalently to serine residues in β-lactamases, effectively blocking their enzymatic activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of ETB, it is essential to compare it with other boronic acid derivatives:

Compound NameStructure FeaturesBiological Activity
BortezomibBoronic acid + peptide backbonePotent proteasome inhibitor; used in multiple myeloma treatment
Phenylboronic AcidSimple phenyl ring + boronic acidAntibacterial activity; less potent than ETB
Hydroxyethyl Imidazole Boronic AcidHydroxyethyl group + imidazole ringEnhanced solubility; moderate anticancer effects

Q & A

How can the stability of (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid be optimized during multicomponent reactions (MCRs)?

Advanced Research Focus:
The compound’s boronic acid moiety and electron-withdrawing ethoxycarbonyl group may lead to instability in MCRs due to interactions with nucleophilic reactants. To mitigate this, protective group strategies are critical. For example, the (2-(trimethylsilyl)ethoxy)methyl (SEM) group in the compound acts as a base-labile protecting group for the imidazole nitrogen, preventing unwanted side reactions. In high-throughput MCR workflows, automated acoustic dispensing (ADE) can minimize exposure to moisture and oxygen, preserving boronic acid reactivity . Additionally, immediate use of unstable intermediates (e.g., isocyanophenyl boronic acids) post-synthesis is recommended to avoid decomposition .

What experimental approaches are suitable for evaluating the anticancer activity of this boronic acid derivative?

Methodological Answer:
Anticancer activity can be assessed via cell viability assays (e.g., MTT or ATP-based assays) using glioblastoma or other cancer cell lines. The compound’s imidazole and boronic acid moieties may interact with cellular targets such as proteases or kinases. Dose-response curves should be generated to determine IC₅₀ values, followed by mechanistic studies (e.g., apoptosis assays, cell cycle analysis). Structural analogs from combinatorial libraries (e.g., Ugi or Petasis-Borono Mannich products) can establish structure-activity relationships (SARs) .

How can solubility challenges of this compound in organic solvents be addressed during synthetic workflows?

Advanced Research Focus:
Boronic acids often exhibit poor solubility due to self-condensation or micelle formation. Solubility can be improved by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) may stabilize the boronic acid through hydrogen bonding.
  • Derivatization : Converting the boronic acid to its pinacol ester (if compatible with downstream reactions).
  • Dynamic solubility monitoring : Techniques like NMR or UV-Vis spectroscopy can track boronic acid-anhydride equilibria, which are substituent- and solvent-dependent .

How can this compound be incorporated into dynamic combinatorial libraries (DCLs) for protease inhibitor design?

Methodological Answer:
The boronic acid’s reversible esterification with diols or sugars enables DCL generation. For example, in α-chymotrypsin inhibition studies, the compound can form boronate esters with vicinal diols (e.g., fructose), creating dynamic inhibitors. Screening DCLs under physiological pH and temperature conditions allows identification of high-affinity binders. Mass spectrometry (MS) or HPLC-MS can monitor library diversity and binding .

How should researchers address contradictory reactivity data observed in MCRs involving this compound?

Data Contradiction Analysis:
Contradictions may arise from competing reaction pathways (e.g., boronic acid self-condensation vs. imine/iminium trapping). High-throughput MS analysis categorizes reactions into three classes: successful product formation, side reactions, or no reaction. Statistical analysis of reaction conditions (e.g., solvent, temperature) and reactant stoichiometry can identify critical variables. For instance, carboxyphenyl boronic acids show higher MCR efficiency than aminophenyl analogs due to reduced nucleophilic interference .

What strategies are effective for characterizing this compound in complex reaction mixtures?

Analytical Methodology:

  • LC-MS/MS : Enables quantification and structural confirmation, even at microliter scales.
  • ¹¹B NMR : Tracks boronic acid integrity and identifies anhydride byproducts.
  • X-ray crystallography : Resolves stereochemical ambiguities in imidazole-boronic acid derivatives.
    Automated workflows (e.g., 384-well plate MS analysis) enhance throughput for combinatorial libraries .

How does the SEM protecting group influence the compound’s reactivity in cross-coupling reactions?

Protective Group Rationale:
The SEM group enhances stability by shielding the imidazole nitrogen from Lewis acid-catalyzed side reactions (e.g., Suzuki-Miyaura coupling). It is selectively removable under mild acidic conditions (e.g., TFA/CH₂Cl₂), enabling post-functionalization. Comparative studies with other protectors (e.g., Boc or Fmoc) reveal SEM’s superior compatibility with boronic acid-mediated transformations .

What computational methods support the rational design of derivatives for serine protease inhibition?

Advanced Methodology:

  • Docking simulations : Predict binding modes to protease active sites (e.g., chymotrypsin-like proteases).
  • Quantum mechanical (QM) calculations : Assess boronate ester stability with diols.
  • Molecular dynamics (MD) : Evaluate conformational flexibility of the imidazole-ethoxycarbonyl scaffold.
    Substrate mimicry approaches, leveraging the boronic acid’s tetrahedral transition state geometry, enhance inhibition potency .

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